8-(3,4-Diethoxybenzoyl)-3-propyl-1,3,8-triazaspiro[4.5]decane-2,4-dione
Overview
Description
8-(3,4-Diethoxybenzoyl)-3-propyl-1,3,8-triazaspiro[4.5]decane-2,4-dione is a compound that belongs to the class of spiro compounds. These compounds are characterized by a unique spirocyclic structure, which involves two rings sharing a single atom.
Mechanism of Action
Target of Action
The primary target of 8-(3,4-Diethoxybenzoyl)-3-propyl-1,3,8-triazaspiro[4.5]decane-2,4-dione is the δ Opioid Receptor (DOR) . DORs are a type of G-protein coupled receptors (GPCRs) that hold potential as a target for neurological and psychiatric disorders .
Mode of Action
This compound appears to bind to the orthosteric site of DORs based on docking and molecular dynamic simulation . It is selective for the DOR over a panel of 167 other GPCRs . The compound’s interaction with its targets leads to changes in cellular signaling, specifically it is slightly biased toward G-protein signaling .
Biochemical Pathways
The biochemical pathways affected by this compound are those mediated by the δ Opioid Receptor. The activation of DORs can lead to various downstream effects, including the modulation of pain perception and mood .
Pharmacokinetics
The pharmacokinetic properties of 8-(3,4-Diethoxybenzoyl)-3-propyl-1,3,8-triazaspiro[4Its efficacy in a complete freund’s adjuvant model of inflammatory pain in mice suggests that it has suitable adme (absorption, distribution, metabolism, and excretion) properties .
Result of Action
The compound has demonstrated anti-allodynic efficacy in a complete Freund’s adjuvant model of inflammatory pain in C57BL/6 male and female mice . This suggests that the compound’s action results in the alleviation of pain symptoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(3,4-Diethoxybenzoyl)-3-propyl-1,3,8-triazaspiro[45]decane-2,4-dione typically involves multiple stepsThe reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency. This includes the use of continuous flow reactors and automated systems to control temperature, pressure, and reaction time precisely .
Chemical Reactions Analysis
Types of Reactions
8-(3,4-Diethoxybenzoyl)-3-propyl-1,3,8-triazaspiro[4.5]decane-2,4-dione can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol .
Scientific Research Applications
8-(3,4-Diethoxybenzoyl)-3-propyl-1,3,8-triazaspiro[4.5]decane-2,4-dione has several scientific research applications:
Chemistry: Used as a reagent in the synthesis of other complex molecules.
Biology: Studied for its interactions with biological receptors, particularly delta opioid receptors.
Medicine: Investigated for its potential as a therapeutic agent for neurological and psychiatric disorders.
Industry: Utilized in the development of new materials and chemical processes
Comparison with Similar Compounds
Similar Compounds
SNC80: Another delta opioid receptor agonist known for its high efficacy but also associated with adverse effects like seizures.
BW373U86: Similar to SNC80, but with a different chemical structure and pharmacological profile.
AZD2327: A delta opioid receptor agonist with a distinct structure and potential therapeutic applications
Uniqueness
8-(3,4-Diethoxybenzoyl)-3-propyl-1,3,8-triazaspiro[4.5]decane-2,4-dione is unique due to its specific spirocyclic structure, which may confer different pharmacological properties compared to other delta opioid receptor agonists. This uniqueness could potentially lead to fewer adverse effects and improved therapeutic efficacy .
Properties
IUPAC Name |
8-(3,4-diethoxybenzoyl)-3-propyl-1,3,8-triazaspiro[4.5]decane-2,4-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29N3O5/c1-4-11-24-19(26)21(22-20(24)27)9-12-23(13-10-21)18(25)15-7-8-16(28-5-2)17(14-15)29-6-3/h7-8,14H,4-6,9-13H2,1-3H3,(H,22,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HILWSXPIHOBNNC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=O)C2(CCN(CC2)C(=O)C3=CC(=C(C=C3)OCC)OCC)NC1=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29N3O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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